molecular formula C16H21Cl2N3O B2550381 (4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone CAS No. 501104-40-1

(4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone

Cat. No.: B2550381
CAS No.: 501104-40-1
M. Wt: 342.26
InChI Key: ZBONTQVZEYKSHT-UHFFFAOYSA-N
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Description

(4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone typically involves the reaction of 3,4-dichloroaniline with piperazine and piperidine under specific conditions. One common method includes:

    Step 1: Reacting 3,4-dichloroaniline with piperazine in the presence of a suitable solvent like ethanol or methanol, and a catalyst such as triethylamine.

    Step 2: The intermediate product is then reacted with piperidine under reflux conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the piperazine and piperidine moieties can interact with polar or charged residues. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Chlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone
  • (4-(2,3-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone
  • (4-(4-Fluorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone

Uniqueness

(4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its binding affinity and specificity towards molecular targets. This structural feature may result in distinct biological activities compared to its analogs.

Properties

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2N3O/c17-14-5-4-13(12-15(14)18)19-8-10-21(11-9-19)16(22)20-6-2-1-3-7-20/h4-5,12H,1-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBONTQVZEYKSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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